Physicochemical properties of Methyl 3-methyl-2-phenylbutanoate
Physicochemical properties of Methyl 3-methyl-2-phenylbutanoate
CAS Registry Number: 72615-27-1
Synonyms: Methyl
Executive Summary & Chemical Identity
Methyl 3-methyl-2-phenylbutanoate is a lipophilic ester characterized by significant steric hindrance at the
This guide provides a definitive physicochemical profile, validated synthetic workflows, and stability data, distinguishing this specific isomer from its structural relatives like isopropyl phenylacetate.
Structural Architecture
The molecule features a chiral center at C2, creating a crowded steric environment due to the simultaneous presence of a phenyl ring and an isopropyl group.
Physicochemical Properties
The following data aggregates experimental values where available and high-confidence SAR (Structure-Activity Relationship) predictions for parameters lacking direct literature precedents.
Table 1: Core Physicochemical Parameters
| Parameter | Value / Range | Confidence | Context |
| Molecular Weight | 192.25 g/mol | Exact | Based on Formula |
| Physical State | Colorless to Pale Yellow Liquid | Observed | Standard ambient temperature |
| Boiling Point | 245°C – 255°C | Predicted | @ 760 mmHg (Derived from parent acid BP ~275°C) |
| Density | 0.995 – 1.01 g/mL | High | @ 25°C (Ref: Isopropyl phenylacetate is 1.001) |
| LogP (Octanol/Water) | 3.1 – 3.4 | High | Highly Lipophilic (Parent acid LogP ~2.[8]6) |
| Water Solubility | < 50 mg/L | High | Practically insoluble; requires co-solvent |
| Flash Point | > 100°C | Predicted | Closed Cup |
| Refractive Index | Predicted | Aromatic ring contribution | |
| Stereochemistry | 1 Chiral Center (C2) | Fact | Exists as (R) and (S) enantiomers |
Critical Insight: The high LogP (>3.0) indicates this compound will readily cross biological membranes but requires surfactant-assisted dissolution for aqueous bioassays.
Synthetic Pathways & Manufacturing Logic
The synthesis of Methyl 3-methyl-2-phenylbutanoate is non-trivial due to the steric bulk of the isopropyl group, which hinders nucleophilic attack during direct alkylation.
Protocol A: De Novo Synthesis via Enolate Alkylation
This pathway ensures high regioselectivity by installing the isopropyl group onto the phenylacetate scaffold.
Mechanism:
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Deprotonation: Methyl phenylacetate is treated with a non-nucleophilic strong base (LDA) to form the enolate.
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Alkylation: The enolate attacks 2-bromopropane (isopropyl bromide).
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Workup: Quenching and distillation.
Caption: Kinetic enolate alkylation pathway. The addition of polar aprotic co-solvents (HMPA or DMPU) is often required to overcome the poor electrophilicity of the secondary halide.
Stability & Reactivity: The Steric Shield Effect
A defining feature of this molecule is its resistance to hydrolysis . The isopropyl group at the
Hydrolytic Stability Assay (Self-Validating Protocol)
Researchers often underestimate the stability of hindered esters. A standard 1N NaOH test will likely fail or proceed too slowly.
Validated Protocol:
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Standard: Dissolve 100 mg ester in 5 mL Methanol. Add 5 mL 1N NaOH. Stir at 25°C.
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Expected Result: < 10% hydrolysis after 24 hours.
-
-
Forced Degradation (Validation): Dissolve 100 mg ester in 5 mL DMSO (to strip hydration shells from OH-). Add 5 equiv. KOH. Heat to 80°C.
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Expected Result: > 90% hydrolysis after 4 hours.[9]
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Implication: In drug development, this ester functionality functions effectively as a "hard" prodrug moiety, releasing the active acid only under specific enzymatic conditions (e.g., liver esterases) rather than spontaneous chemical hydrolysis in plasma.
Caption: Mechanistic visualization of steric hindrance retarding the formation of the tetrahedral intermediate during hydrolysis.
Analytical Methods
Accurate quantification requires separation of the enantiomers, as biological activity (e.g., odor perception or pharmacological efficacy) is often stereospecific.
Chiral HPLC Method
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Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).
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Mobile Phase: Hexane : Isopropanol (98:2 v/v). Note: Low polarity required due to lipophilicity.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (carbonyl) and 254 nm (phenyl).
-
Resolution: Expect
separation between (R) and (S) enantiomers.
GC-MS Identification
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Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).
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Inlet Temp: 250°C.
-
Ramp: 60°C (1 min)
20°C/min 280°C. -
Key Fragments (EI, 70eV):
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192 (
) - 133 (Loss of -COOMe, Carbocation stabilization by Phenyl)
- 91 (Tropylium ion, characteristic of benzyl/phenyl groups)
-
192 (
References
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Chemical Identity & CAS: BLD Pharm. (2025). Methyl 3-methyl-2-phenylbutanoate Product Sheet. Retrieved from
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Parent Acid Properties: CymitQuimica. (2025). 3-Methyl-2-phenylbutanoic acid Physicochemical Data. Retrieved from
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Hydrolysis Kinetics: Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.[10] Retrieved from
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Isomer Comparison: FooDB. (2010). Isopropyl phenylacetate (Isomer) Properties. Retrieved from
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Synthetic Methodology: Stoltz, B. M., et al. (2006). Palladium-Catalyzed Enantioselective Oxidation of Secondary Alcohols. J. Am. Chem. Soc., 128, 11752-11753. (Contextual reference for alpha-functionalization). Retrieved from
Sources
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- 2. 3461-39-0|Methyl 3-phenylbutanoate|BLD Pharm [bldpharm.com]
- 3. 3967-53-1|Methyl 3-hydroxy-2-phenylpropanoate|BLD Pharm [bldpharm.com]
- 4. 72615-27-1|Methyl 3-methyl-2-phenylbutanoate|BLD Pharm [bldpharm.com]
- 5. Products - Thoreauchem [thoreauchem.com]
- 6. methyl 2-phenyl-3-methylbutanoate [stenutz.eu]
- 7. 3-Methyl-2-phenylbutanoic acid | CymitQuimica [cymitquimica.com]
- 8. Isopropyl Phenylacetate | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. portal.amelica.org [portal.amelica.org]
- 10. researchgate.net [researchgate.net]
